Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate
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Overview
Description
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate is a chemical compound with the molecular formula C₁₄H₁₅ClN₂O₂ and a molecular weight of 278.73 g/mol . This compound is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities.
Preparation Methods
The synthesis of ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate typically involves the reaction of 4-chloro-2,6,8-trimethylquinazoline-7-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives with altered functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate can be compared with other quinazoline derivatives such as:
4-chloroquinazoline: Lacks the ethyl ester group, leading to different chemical properties.
2,6,8-trimethylquinazoline: Lacks the chloro and ethyl ester groups, affecting its reactivity and applications.
Ethyl 2,6,8-trimethylquinazoline-7-carboxylate: Similar but without the chloro group, leading to different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which is known for various pharmacological activities. The molecular formula is C13H14ClN3O2, and it exhibits a carboxylate functional group that may contribute to its biological properties.
The biological activity of quinazoline derivatives often involves interaction with specific molecular targets in cellular pathways. This compound has been studied for its role as an inhibitor in the β-catenin/Tcf-4 signaling pathway, which is crucial in cancer progression, particularly colorectal cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological activity of quinazoline derivatives:
- Inhibition of Cancer Cell Proliferation : A study reported that certain quinazoline derivatives significantly reduced the proliferation of colorectal cancer cells by modulating the β-catenin signaling pathway. This suggests that this compound may have similar effects .
- Synthesis and Evaluation : Research involving the synthesis of quinazoline derivatives has revealed that modifications at various positions can enhance biological activity. For instance, compounds with halogen substitutions have been noted for improved potency against cancer cells .
- Antimicrobial Activity : While direct studies on this compound are scarce, related compounds have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Properties
CAS No. |
89200-69-1 |
---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-5-19-14(18)11-7(2)6-10-12(8(11)3)16-9(4)17-13(10)15/h6H,5H2,1-4H3 |
InChI Key |
IOXRBIVWZPFJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NC(=N2)C)Cl)C |
Origin of Product |
United States |
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